

# Ethyl 5-chloropyrazine-2-carboxylate physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 5-chloropyrazine-2-carboxylate

**Cat. No.:** B1297790

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 5-chloropyrazine-2-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 5-chloropyrazine-2-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its physical properties dictate its handling, reactivity, and suitability for various synthetic transformations.<sup>[1]</sup> This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a foundational resource for laboratory professionals. We delve into its chemical identity, physicochemical parameters, and spectroscopic profile. Furthermore, this document outlines detailed, field-proven protocols for the empirical determination of these properties, ensuring both accuracy and safety. The synthesis of this and related compounds often involves precursors like 5-hydroxypyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid.<sup>[1][2]</sup>

## Chemical and Structural Identity

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. **Ethyl 5-chloropyrazine-2-carboxylate** is systematically named based on IUPAC nomenclature, which defines its core pyrazine structure and substituent groups.

- IUPAC Name: **ethyl 5-chloropyrazine-2-carboxylate**[\[3\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>[\[3\]](#)
- Molecular Weight: 186.59 g/mol [\[3\]](#)
- CAS Number: 54013-04-6[\[3\]](#)
- Canonical SMILES: CCOC(=O)C1=CN=C(C=N1)Cl[\[3\]](#)[\[4\]](#)
- InChIKey: CFKGDFQQELWOHA-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

The structure consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 2.

Caption: 2D structure of **Ethyl 5-chloropyrazine-2-carboxylate**.

## Physicochemical Properties

The physical state, solubility, and other core properties are critical for planning reactions, purification, and formulation. While extensive experimental data for the ethyl ester is not widely published, reliable predicted data and information on the closely related methyl ester provide valuable insights.

| Property                       | Value                                                                                    | Source/Comment                                                                                                        |
|--------------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Appearance                     | White to light yellow solid                                                              | Inferred from similar compounds. The methyl analog is a yellow or gray solid.[5][6]                                   |
| Melting Point                  | 89-90 °C (for Methyl ester)                                                              | Experimental data for the methyl analog.[2][5][7] The ethyl ester is expected to have a slightly lower melting point. |
| Boiling Point                  | 242.8 ± 35.0 °C (Predicted, for Methyl ester)                                            | Predicted value for the methyl analog.[2][7]                                                                          |
| Density                        | 1.372 ± 0.06 g/cm³ (Predicted, for Methyl ester)                                         | Predicted value for the methyl analog.[2][7]                                                                          |
| Solubility                     | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | Expert assessment based on chemical structure.                                                                        |
| Topological Polar Surface Area | 52.1 Å²                                                                                  | Computed by PubChem.[3]                                                                                               |

## Spectroscopic Profile

Spectroscopic analysis provides confirmation of the molecular structure and purity. The expected spectral characteristics are as follows:

**3.1 Mass Spectrometry (MS)** Mass spectrometry confirms the molecular weight and fragmentation pattern.

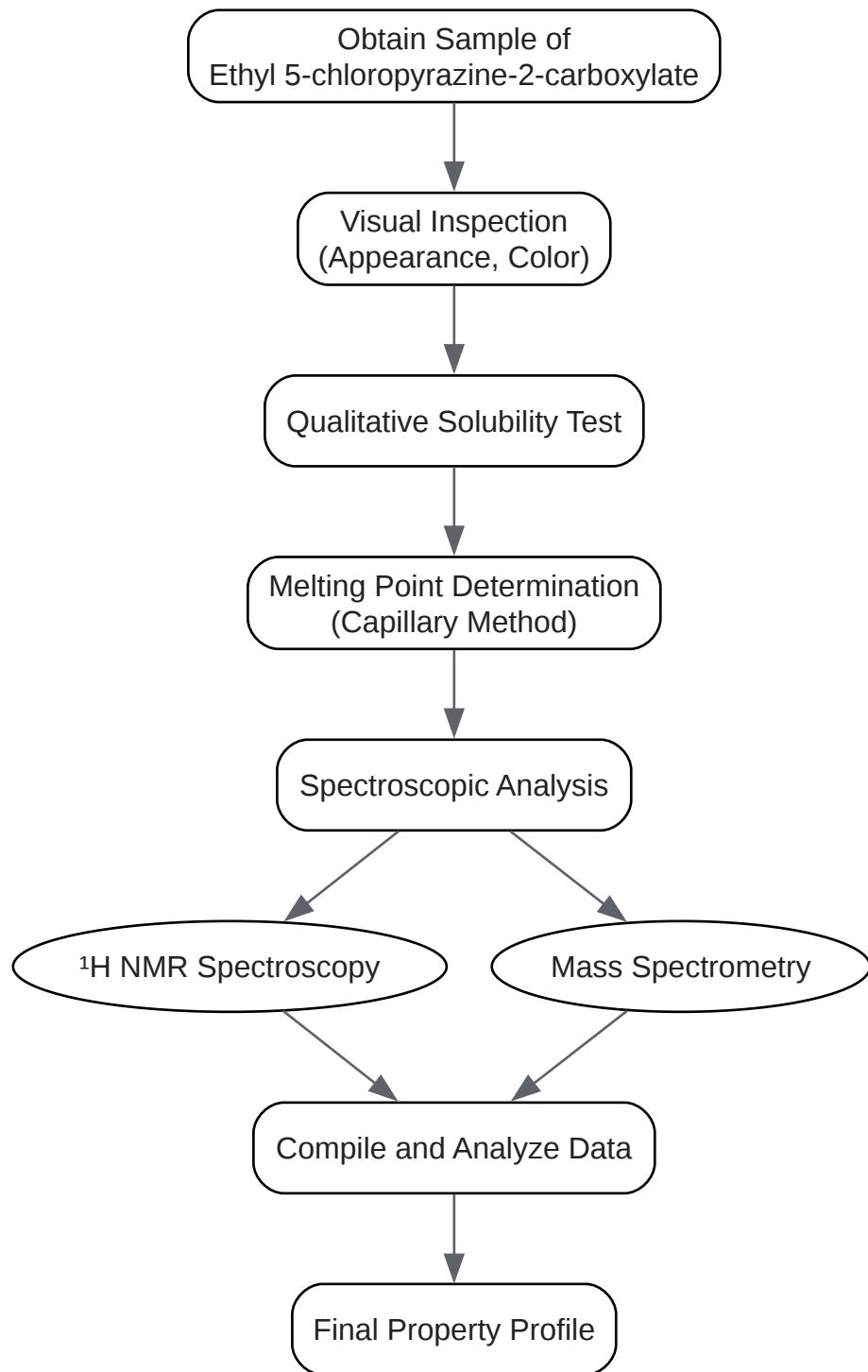
- Exact Mass: 186.0196052 Da[3]

- Predicted Adducts:

- [M+H]<sup>+</sup>: 187.02688 m/z

- [M+Na]<sup>+</sup>: 209.00882 m/z[4]

3.2 Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy While the specific spectrum for the ethyl ester is not published, it can be reliably predicted based on the known spectrum of its methyl analog and standard chemical shift principles. The methyl analog shows two singlets for the pyrazine protons at approximately 8.7 ppm and 9.1 ppm.[6]


- Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  9.1 ppm (s, 1H): Proton on the pyrazine ring adjacent to the nitrogen and chlorine.
  - $\delta$  8.7 ppm (s, 1H): Proton on the pyrazine ring adjacent to the ester group.
  - $\delta$  4.4 ppm (q,  $J=7.1$  Hz, 2H): Methylene protons (- $\text{OCH}_2-$ ) of the ethyl group.
  - $\delta$  1.4 ppm (t,  $J=7.1$  Hz, 3H): Methyl protons (- $\text{CH}_3$ ) of the ethyl group.

3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

- Expected Characteristic Peaks:
  - $\sim 1730 \text{ cm}^{-1}$ : Strong C=O stretching vibration from the ester group.
  - $\sim 1250\text{-}1300 \text{ cm}^{-1}$ : Strong C-O stretching vibration from the ester group.
  - $\sim 1550\text{-}1600 \text{ cm}^{-1}$ : C=N and C=C stretching vibrations within the pyrazine ring.
  - $\sim 700\text{-}800 \text{ cm}^{-1}$ : C-Cl stretching vibration.

## Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.



[Click to download full resolution via product page](#)

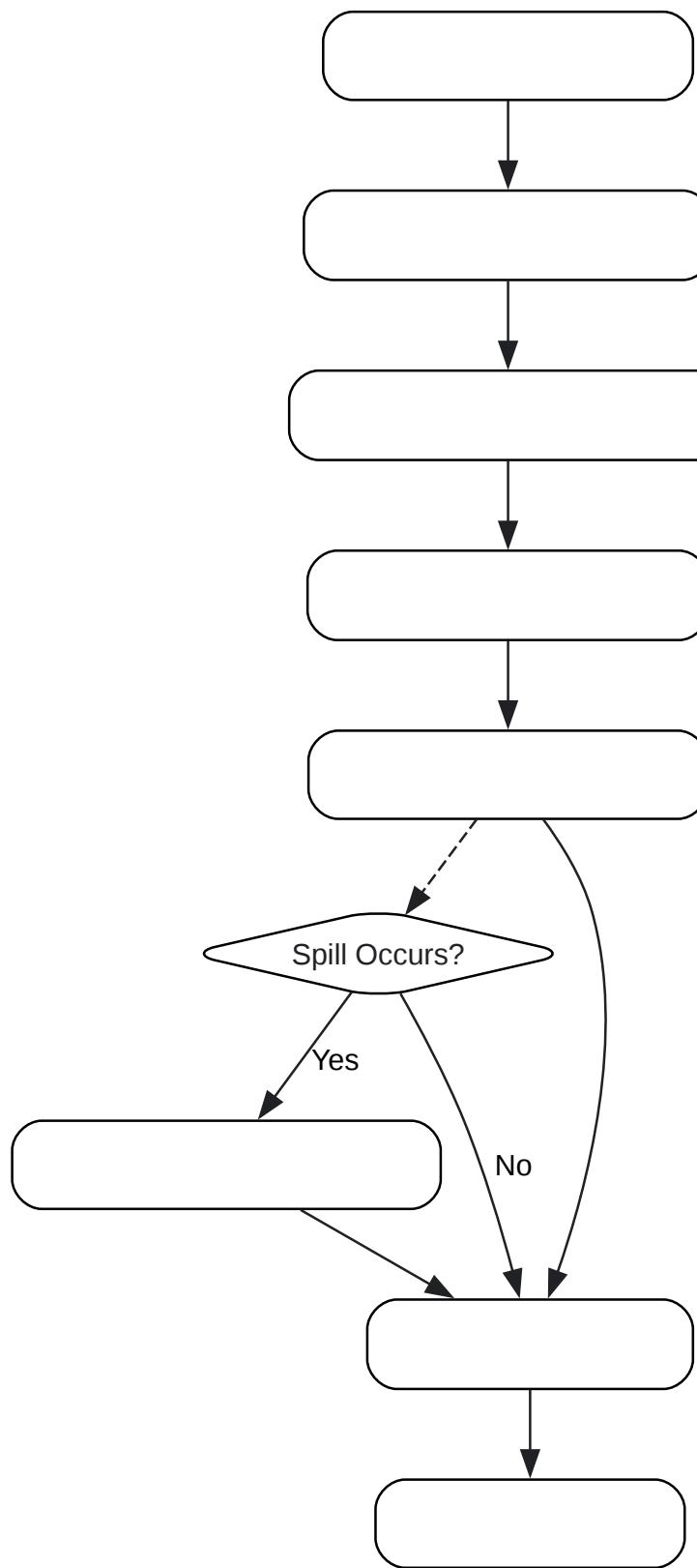
Caption: Workflow for the determination of physical properties.

#### 4.1 Protocol: Melting Point Determination (Capillary Method)

- Principle: This method relies on visually observing the temperature range over which the solid sample transitions to a liquid inside a sealed capillary tube.
- Methodology:
  - Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
  - Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
  - Heating: Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting point.
  - Observation: Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.
  - Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
- Trustworthiness: The accuracy of this protocol depends on the calibration of the apparatus and the slow heating rate near the melting point. A narrow melting range (<2 °C) is indicative of a pure compound.

#### 4.2 Protocol: Qualitative Solubility Assessment

- Principle: This protocol assesses the solubility of the compound in a range of solvents with varying polarities, based on the "like dissolves like" principle.
- Methodology:
  - Preparation: To a series of small, labeled test tubes, add approximately 10 mg of the compound.
  - Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to each tube.
  - Observation: Agitate the mixture using a vortex mixer for 30 seconds.


- Classification: Visually inspect the solution. Classify as:
  - Soluble: No solid particles are visible.
  - Partially Soluble: Some solid remains, but a significant portion has dissolved.
  - Insoluble: The solid material remains largely unchanged.
- Repeat: Repeat the process for each solvent to build a comprehensive solubility profile.

## Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. **Ethyl 5-chloropyrazine-2-carboxylate** possesses specific hazards that require attention.

### 5.1 GHS Hazard Classification

- Pictogram: GHS07 (Exclamation Mark)[\[5\]](#)
- Signal Word: Warning[\[3\]](#)[\[5\]](#)
- Hazard Statements:
  - H315: Causes skin irritation.[\[3\]](#)[\[8\]](#)[\[9\]](#)
  - H319: Causes serious eye irritation.[\[3\]](#)[\[8\]](#)[\[9\]](#)
  - H335: May cause respiratory irritation.[\[3\]](#)[\[8\]](#)[\[9\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/spray.[\[3\]](#)[\[8\]](#)
  - P280: Wear protective gloves, eye protection, and face protection.[\[8\]](#)[\[10\]](#)
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[8\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Safety workflow for handling **Ethyl 5-chloropyrazine-2-carboxylate**.

## 5.2 Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7][11]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12]

## Conclusion

**Ethyl 5-chloropyrazine-2-carboxylate** is a valuable synthetic intermediate whose physical properties are critical to its application. This guide has consolidated its known and predicted characteristics, from its fundamental chemical identity to its spectroscopic signature. By providing robust experimental protocols and clear safety guidelines, this document serves as an essential technical resource for researchers, enabling them to utilize this compound effectively and safely in their pursuit of novel chemical entities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jocpr.com](http://jocpr.com) [jocpr.com]
- 2. Page loading... [wap.guidechem.com](http://wap.guidechem.com)
- 3. Ethyl 5-chloropyrazine-2-carboxylate | C7H7CIN2O2 | CID 465025 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. PubChemLite - Ethyl 5-chloropyrazine-2-carboxylate (C7H7CIN2O2) [\[pubchemlite.lcsb.uni.lu\]](http://pubchemlite.lcsb.uni.lu)
- 5. Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [\[hsppharma.com\]](http://hsppharma.com)
- 6. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [\[chemicalbook.com\]](http://chemicalbook.com)
- 7. [chembk.com](http://chembk.com) [chembk.com]
- 8. [sigmaaldrich.com](http://sigmaaldrich.com) [sigmaaldrich.com]

- 9. Methyl 5-chloropyrazine-2-carboxylate | C6H5C1N2O2 | CID 406081 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 33332-25-1|Methyl 5-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Ethyl 5-chloropyrazine-2-carboxylate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297790#ethyl-5-chloropyrazine-2-carboxylate-physical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)